molecular formula C8H11NO4 B14451688 1-Piperidinecarboxylic acid, 3,5-dioxo-, ethyl ester CAS No. 74637-16-4

1-Piperidinecarboxylic acid, 3,5-dioxo-, ethyl ester

Cat. No.: B14451688
CAS No.: 74637-16-4
M. Wt: 185.18 g/mol
InChI Key: BCBZGXCWOJPPQY-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 3,5-dioxo-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 3,5-dioxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate under controlled conditions to form the desired ester. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3,5-dioxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group to form amides or other esters.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

1-Piperidinecarboxylic acid, 3,5-dioxo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3,5-dioxo-, ethyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological pathways, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 3,5-dioxo-, ethyl ester can be compared with other piperidine derivatives, such as:

    4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester: This compound has a similar piperidine core but differs in its ester and carboxylic acid groups.

    3,5-Dioxo-piperidine-1-carboxylic acid tert-butyl ester:

The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

74637-16-4

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 3,5-dioxopiperidine-1-carboxylate

InChI

InChI=1S/C8H11NO4/c1-2-13-8(12)9-4-6(10)3-7(11)5-9/h2-5H2,1H3

InChI Key

BCBZGXCWOJPPQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(=O)CC(=O)C1

Origin of Product

United States

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